2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 899742-40-6
VCID: VC6461519
Molecular Formula: C23H23N5O5
Molecular Weight: 449.467
* For research use only. Not for human or veterinary use.

Description |
2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine derivatives class. Its unique structure features a purine ring system with an oxo group at the 8-position and a carboxamide group at the 6-position. The presence of ethoxy and methoxy substituents on the phenyl rings enhances its lipophilicity and potential biological activity. SynthesisThe synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. The specific synthetic route may involve methods similar to those used for other purine derivatives, where precise conditions are crucial to minimize by-products. Biological ActivityPurine derivatives often exhibit activity as enzyme inhibitors or modulators of receptor functions, which can lead to potential therapeutic effects in various diseases. The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Comparison with Similar Compounds
Future DirectionsFurther research is needed to fully explore the biological activity and potential therapeutic applications of 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. This includes detailed studies on its mechanism of action, cytotoxicity, and efficacy in various disease models. |
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CAS No. | 899742-40-6 | ||||||||||||||||
Product Name | 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | ||||||||||||||||
Molecular Formula | C23H23N5O5 | ||||||||||||||||
Molecular Weight | 449.467 | ||||||||||||||||
IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | ||||||||||||||||
Standard InChI | InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30) | ||||||||||||||||
Standard InChIKey | RQEMYDNEZDFMAA-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 18582769 | ||||||||||||||||
Last Modified | Aug 18 2023 |
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